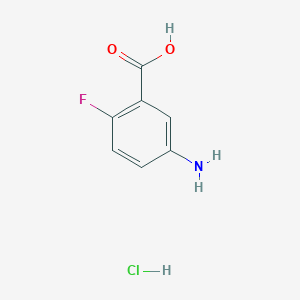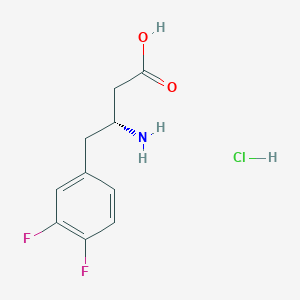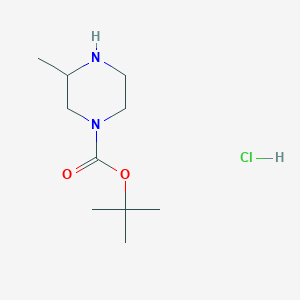
8-bromo-6-cloro-9H-purina
Descripción general
Descripción
8-Bromo-6-chloro-9H-purine is a purine derivative that has been studied for its potential as a therapeutic agent for a variety of diseases. It has a unique structure that can be used to target specific biochemical and physiological processes within the body.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
La 8-bromo-6-cloro-9H-purina se ha identificado como un compuesto clave en la síntesis de nuevos agentes anticancerígenos . Su estructura permite la incorporación a derivados de purina y pirimidina, que han mostrado actividades potentes contra líneas celulares cancerosas. La capacidad del compuesto para integrarse en moléculas que se dirigen a proteínas receptoras específicas lo hace valioso en el diseño de fármacos con valores de IC50 nanomolares, lo que indica una alta potencia.
Estudios Bioquímicos
En bioquímica, la this compound sirve como bloque de construcción para sintetizar varios compuestos bioquímicos . Sus sustituyentes bromo y cloro son sitios reactivos que se pueden utilizar para introducir grupos funcionales adicionales, lo que ayuda en el estudio de análogos de nucleótidos e interacciones enzimáticas.
Aplicaciones en Biología Molecular
Este compuesto se utiliza en biología molecular para estudiar las estructuras del ADN y el ARN debido a sus propiedades análogas a la base de purina. Ayuda a comprender las afinidades de unión y las conformaciones estructurales de los ácidos nucleicos, lo cual es crucial para la investigación genética y el descubrimiento de fármacos.
Función Farmacológica
Farmacológicamente, la this compound está involucrada en el desarrollo de fármacos que modulan los receptores purinérgicos . Estos receptores juegan un papel en varios procesos fisiológicos, y dirigirse a ellos puede conducir a tratamientos para enfermedades como la neurodegeneración, la inflamación y la trombosis.
Química Medicinal
En química medicinal, el compuesto es un precursor en la síntesis de fármacos que exhiben una amplia gama de actividades biológicas . Su modificación conduce a la creación de moléculas con posibles efectos terapéuticos, lo que contribuye al desarrollo de nuevos medicamentos.
Síntesis Química
La this compound es un intermedio versátil en la síntesis química . Se utiliza para preparar varios compuestos heterocíclicos, que son esenciales en la industria farmacéutica para crear moléculas complejas.
Química Analítica
Los químicos analíticos utilizan la this compound como un compuesto estándar o de referencia en cromatografía y espectrometría . Su estructura y propiedades bien definidas lo hacen adecuado para el desarrollo y la validación de métodos en procedimientos analíticos.
Ciencia Ambiental
El impacto ambiental de la this compound y sus derivados se estudia para comprender su comportamiento y descomposición en los ecosistemas. Esta investigación es crucial para evaluar los posibles riesgos ambientales asociados con el uso de estos compuestos en la agricultura y la industria.
Mecanismo De Acción
Target of Action
8-Bromo-6-chloro-9H-purine is a derivative of purine, a heterocyclic compound . Purine derivatives have been found to have potential in targeting various cancers . .
Mode of Action
Purine derivatives are known to interact with targeted receptor proteins, leading to enhanced anticancer activities .
Biochemical Pathways
Purine derivatives are known to affect various biochemical pathways related to cancer .
Result of Action
Purine derivatives have shown significantly enhanced anticancer activities .
Análisis Bioquímico
Biochemical Properties
8-Bromo-6-chloro-9H-purine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway . The interaction between 8-bromo-6-chloro-9H-purine and purine nucleoside phosphorylase results in the inhibition of the enzyme’s activity, thereby affecting the overall purine metabolism.
Cellular Effects
The effects of 8-bromo-6-chloro-9H-purine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 8-bromo-6-chloro-9H-purine can induce apoptosis in cancer cells by activating the p53 signaling pathway . Additionally, it has been observed to inhibit the proliferation of various cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 8-bromo-6-chloro-9H-purine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 8-bromo-6-chloro-9H-purine to purine nucleoside phosphorylase results in the inhibition of the enzyme’s activity . This inhibition disrupts the purine salvage pathway, leading to alterations in cellular purine levels and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-bromo-6-chloro-9H-purine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-bromo-6-chloro-9H-purine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in reduced efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 8-bromo-6-chloro-9H-purine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer treatment . At high doses, 8-bromo-6-chloro-9H-purine can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential toxic effects.
Metabolic Pathways
8-Bromo-6-chloro-9H-purine is involved in several metabolic pathways, including the purine salvage pathway. This compound interacts with enzymes such as purine nucleoside phosphorylase, affecting the overall metabolic flux and metabolite levels . The inhibition of purine nucleoside phosphorylase by 8-bromo-6-chloro-9H-purine leads to the accumulation of purine nucleotides, which can have downstream effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 8-bromo-6-chloro-9H-purine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, 8-bromo-6-chloro-9H-purine can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 8-bromo-6-chloro-9H-purine is an important factor that determines its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . The presence of 8-bromo-6-chloro-9H-purine in the nucleus suggests that it may play a role in regulating gene expression and other nuclear processes . Additionally, post-translational modifications and targeting signals may influence the subcellular localization of 8-bromo-6-chloro-9H-purine, directing it to specific compartments or organelles .
Propiedades
IUPAC Name |
8-bromo-6-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGUMAFDFJHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647983 | |
| Record name | 8-Bromo-6-chloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914220-07-8 | |
| Record name | 8-Bromo-6-chloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)


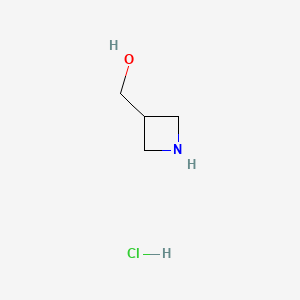
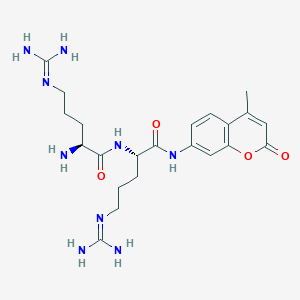


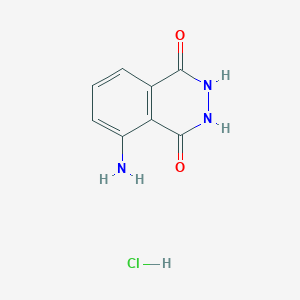
![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)
![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)
